

UM-164 c-Src/p38 Kinase Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antitumor agent-164

Cat. No.: B15605958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

UM-164 is a novel, potent dual inhibitor of c-Src and p38 mitogen-activated protein (MAP) kinase, demonstrating significant therapeutic potential in preclinical models of aggressive cancers, including triple-negative breast cancer (TNBC) and glioma.^{[1][2][3][4][5][6][7][8]} This technical guide provides an in-depth overview of the UM-164-mediated c-Src/p38 kinase inhibition pathway, its mechanism of action, downstream signaling effects, and methodologies for its investigation. By binding to the inactive "DFG-out" conformation of its target kinases, UM-164 offers a distinct inhibitory mechanism compared to many existing kinase inhibitors.^{[1][3][4]} This dual-targeting strategy has shown superiority over single-target inhibition of either c-Src or p38 alone, highlighting its promise for overcoming drug resistance and improving therapeutic outcomes.^{[1][3]}

Introduction to c-Src and p38 Kinase Signaling

c-Src Proto-Oncogene, Non-Receptor Tyrosine Kinase (c-Src): A key regulator of numerous cellular processes, c-Src is implicated in cell proliferation, survival, migration, and angiogenesis.^{[9][10][11][12]} Its aberrant activation is a frequent event in a variety of human cancers, correlating with malignant potential and poor patient prognosis.^{[10][12]} c-Src activation can be initiated by various transmembrane receptors, including receptor tyrosine kinases (e.g., EGFR, PDGFR), integrins, and G-protein coupled receptors.^{[10][13]} Upon

activation, c-Src phosphorylates a multitude of downstream substrates, activating critical signaling cascades such as the PI3K-AKT, Ras-MAPK, and JAK-STAT3 pathways.[9]

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK pathway is a central signaling cassette that responds to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stresses.[14][15][16][17][18] This pathway is critically involved in regulating inflammation, apoptosis, cell cycle progression, and cell differentiation.[14][15][17] The p38 MAPK cascade consists of a three-tiered module of kinases: a MAPKKK (e.g., ASK1, TAK1), a MAPKK (MKK3, MKK6), and the p38 MAPK isoforms (α , β , γ , δ).[18] Activated p38 MAPK translocates to the nucleus to phosphorylate and activate transcription factors, leading to the expression of genes involved in the stress response.[18]

UM-164: Mechanism of Dual Inhibition

UM-164 is a potent, small-molecule inhibitor that uniquely targets both the c-Src and p38 kinase families.[1][3] A key feature of UM-164 is its ability to bind to the inactive "DFG-out" conformation of the kinase domain.[1][3][4] This mechanism is distinct from many ATP-competitive inhibitors that target the active kinase conformation. By stabilizing the inactive state, UM-164 not only blocks the catalytic activity of c-Src and p38 but may also interfere with their non-catalytic functions.[1][3] Kinome-wide profiling has confirmed the potent and dual inhibitory activity of UM-164 against the Src and p38 kinase families.[1][3]

The dual inhibition of both c-Src and p38 by UM-164 has been shown to be more effective than inhibiting either kinase alone in preclinical cancer models.[1][3] This suggests a synergistic or complementary effect of targeting these two critical signaling nodes.

Downstream Signaling Effects of UM-164

The concurrent inhibition of c-Src and p38 by UM-164 leads to the modulation of several downstream signaling pathways, ultimately impacting cancer cell proliferation, migration, and survival.

- **Inhibition of Proliferation and Cell Cycle Arrest:** UM-164 has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.[1][2][19] Studies in glioma cells have demonstrated that UM-164 induces cell cycle arrest in the G1 phase.[2][7]

- **Reduction of Cell Motility and Invasion:** c-Src plays a crucial role in regulating cell adhesion and migration.[\[20\]](#) UM-164 effectively suppresses the motility and invasive capacity of cancer cells.[\[1\]](#)[\[2\]](#)[\[19\]](#)
- **Modulation of Downstream Effectors:** Treatment with UM-164 leads to a reduction in the phosphorylation of key downstream signaling proteins. For example, UM-164 has been observed to decrease the activation of EGFR and ERK1/2 signaling.[\[1\]](#)[\[21\]](#)
- **Regulation of the Hippo-YAP Pathway:** In glioma, UM-164 has been shown to suppress tumor growth by reducing the activity of Yes-associated protein (YAP), a key effector of the Hippo pathway.[\[2\]](#) UM-164 promotes the cytoplasmic translocation of YAP, thereby inhibiting its transcriptional activity and the expression of its target genes, such as CYR61 and AXL.[\[2\]](#) Intriguingly, the inhibition of p38 appears to play a more significant role than c-Src inhibition in the UM-164-mediated reduction of YAP activity.[\[2\]](#)

Quantitative Data

The following tables summarize the reported inhibitory concentrations of UM-164 against various cancer cell lines.

Table 1: IC50 Values of UM-164 in Glioma Cell Lines[\[2\]](#)[\[7\]](#)

Cell Line	24h (μM)	48h (μM)	72h (μM)
LN229	10.07	6.20	3.81
SF539	3.75	2.68	1.23

Table 2: GI50 Values of UM-164 in Triple-Negative Breast Cancer (TNBC) Cell Lines[\[1\]](#)

Cell Line	Average GI50 (nmol/L)
Multiple TNBC Lines	160

Table 3: Binding Affinity of UM-164[\[22\]](#)[\[23\]](#)

Target	Metric	Value (nM)
c-Src	Kd	2.7

Experimental Protocols

This section details representative methodologies for key experiments used to characterize the effects of UM-164.

Cell Viability and Proliferation Assays (CCK8/MTT)

Objective: To determine the effect of UM-164 on the viability and proliferation of cancer cells.

Protocol:

- Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of UM-164 (e.g., 0.01, 0.1, 1, 10 μ M) or vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
- Reagent Addition: Add Cell Counting Kit-8 (CCK8) or MTT reagent to each well and incubate according to the manufacturer's instructions.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀/GI₅₀ values using appropriate software (e.g., GraphPad Prism).

Western Blotting

Objective: To analyze the effect of UM-164 on the phosphorylation status and expression levels of proteins in the c-Src and p38 signaling pathways.

Protocol:

- **Cell Lysis:** Treat cells with UM-164 at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-Src, Src, p-YAP, YAP, GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

Objective: To assess the effect of UM-164 on cancer cell migration.

Protocol:

- **Cell Preparation:** Pre-treat cells with UM-164 or vehicle control for a specified duration (e.g., 24 hours).
- **Assay Setup:** Seed the pre-treated cells in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- **Incubation:** Incubate the plate to allow for cell migration through the membrane.

- **Cell Staining:** Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.
- **Quantification:** Count the number of migrated cells in multiple fields under a microscope.

Xenograft Tumor Models

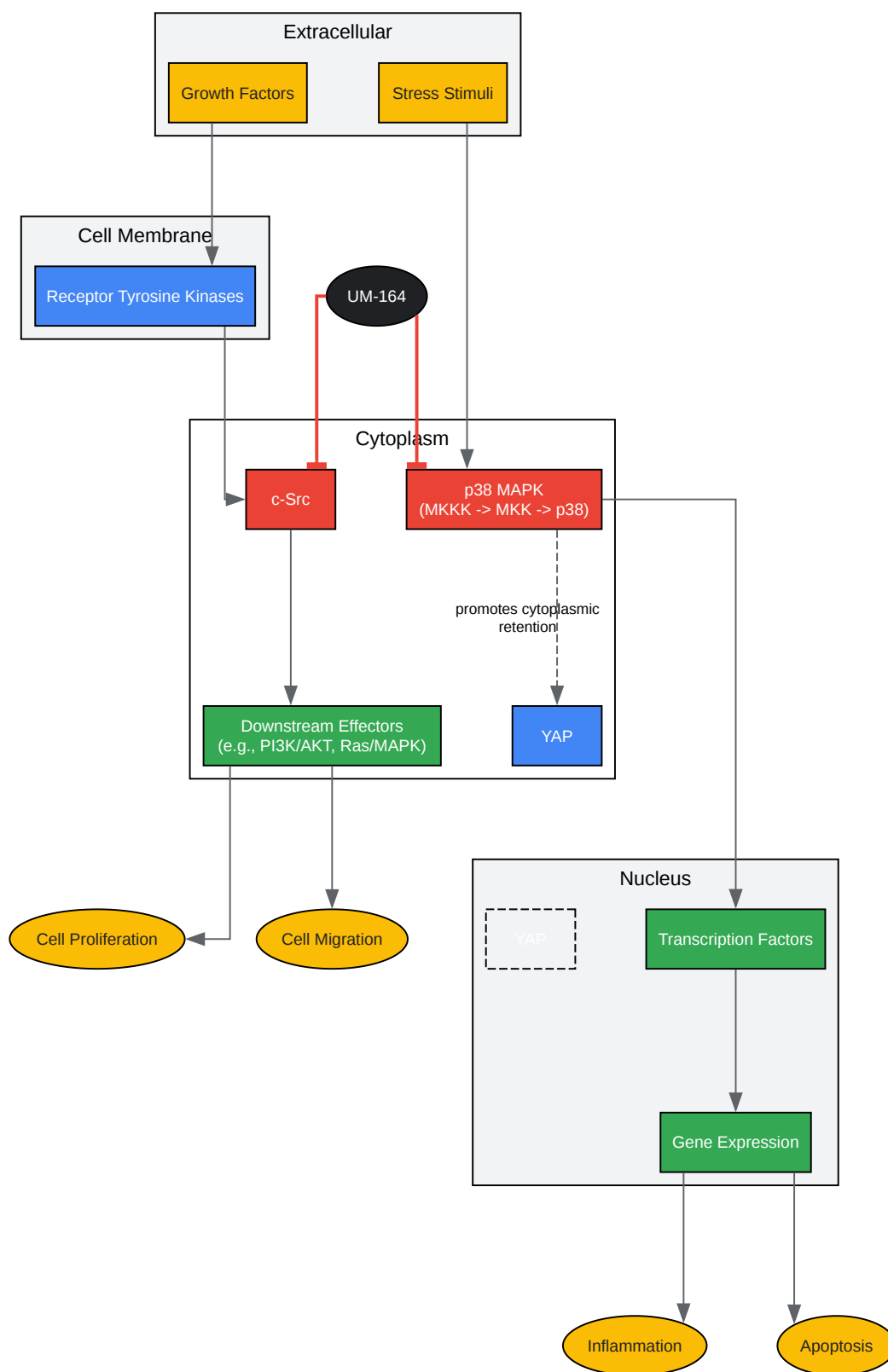
Objective: To evaluate the in vivo anti-tumor efficacy of UM-164.

Protocol:

- **Cell Implantation:** Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
- **Tumor Growth and Grouping:** Monitor tumor growth. Once tumors reach a specific volume (e.g., 100 mm³), randomize the mice into treatment and control groups.
- **Drug Administration:** Administer UM-164 (e.g., 5 or 10 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a defined schedule (e.g., every three days).[\[2\]](#)[\[7\]](#)
- **Tumor Measurement:** Measure tumor volume regularly using calipers.
- **Endpoint Analysis:** At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations

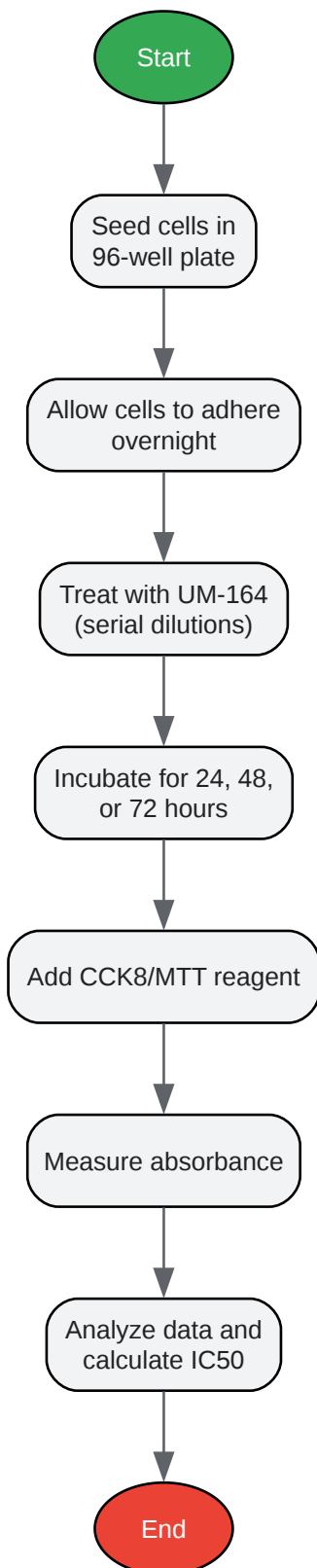
UM-164 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: UM-164 dual inhibition of c-Src and p38 MAPK pathways.

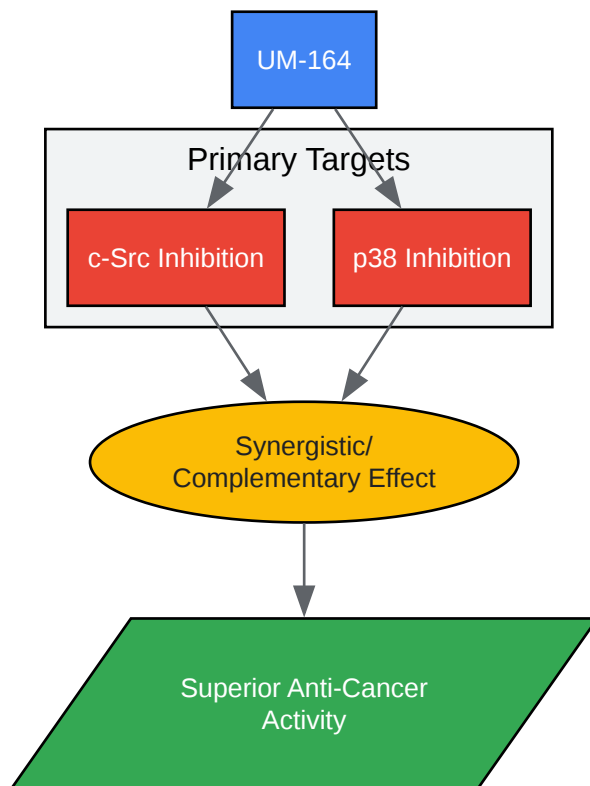
Experimental Workflow: Cell Viability Assay



[Click to download full resolution via product page](#)

Caption: Workflow for determining cell viability upon UM-164 treatment.

Logical Relationship: Dual Inhibition Advantage



[Click to download full resolution via product page](#)

Caption: The synergistic advantage of UM-164's dual kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. news-medical.net [news-medical.net]
- 6. New compound shows potential for triple-negative breast cancer | EurekAlert! [eurekalert.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 11. Src family kinase - Wikipedia [en.wikipedia.org]
- 12. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. selleckchem.com [selleckchem.com]
- 23. UM-164 | p38 MAPK | Autophagy | Src | TargetMol [targetmol.com]
- To cite this document: BenchChem. [UM-164 c-Src/p38 Kinase Inhibition Pathway: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605958#um-164-c-src-p38-kinase-inhibition-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com